(-)-Isocorypalmine

Dopamine Receptor Binding Affinity Neuropharmacology

(-)-Isocorypalmine (l-ICP, CAS 483-34-1) is a naturally occurring isoquinoline alkaloid belonging to the tetrahydroprotoberberine (THPB) class. It is found in several medicinal plants of the *Corydalis* genus and is structurally characterized as a mono-demethylated analog of l-tetrahydropalmatine (l-THP).

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 483-34-1
Cat. No. B1197921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Isocorypalmine
CAS483-34-1
Synonymstetrahydro-columbamine
tetrahydrocolumbamine
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC
InChIInChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1
InChIKeyKDFKJOFJHSVROC-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (-)-Isocorypalmine (CAS 483-34-1): A Tetrahydroprotoberberine Alkaloid with Distinct Dopamine Receptor Polypharmacology and Antifungal Activity


(-)-Isocorypalmine (l-ICP, CAS 483-34-1) is a naturally occurring isoquinoline alkaloid belonging to the tetrahydroprotoberberine (THPB) class [1]. It is found in several medicinal plants of the *Corydalis* genus and is structurally characterized as a mono-demethylated analog of l-tetrahydropalmatine (l-THP) [2]. Research indicates its role as a dopamine receptor ligand with a high-affinity partial agonist profile at D1 and D5 receptors and moderate-affinity antagonist activity at D2, D3, and D4 receptors [3]. It also exhibits antifungal and cytotoxic properties [4]. This specific stereoisomer, (13aS)-configuration, is the bioactive form under investigation for neurological disorders and antimicrobial applications [5].

Beyond a Simple Alkaloid: Why (-)-Isocorypalmine is Not Interchangeable with l-THP, Stepholidine, or Other THPBs


Tetrahydroprotoberberines (THPBs) are a class of structurally related alkaloids, but their subtle substitution patterns yield profound differences in receptor pharmacology and biological outcome. (-)-Isocorypalmine (l-ICP), a mono-demethylated analog of l-tetrahydropalmatine (l-THP), displays a distinct polypharmacological signature: it acts as a high-affinity D1 partial agonist and a D2/D3 antagonist [1]. This is a marked contrast to l-THP, which binds solely to D1 and D5 receptors with lower affinity and functions primarily as an antagonist [1]. Furthermore, while both l-ICP and (-)-stepholidine (SPD) are D1 agonists/D2 antagonists, they differ in their D3 receptor interactions and specific binding affinities, which can dictate distinct *in vivo* behavioral outcomes [2][3]. These mechanistic divergences mean that substituting one THPB for another in a research protocol can lead to non-comparable, or even contradictory, results, particularly in studies of addiction, neuropsychiatric disorders, or receptor-specific pharmacology.

Quantifiable Differentiation of (-)-Isocorypalmine: Head-to-Head Evidence Against Key Comparators


Dopamine D1 Receptor Binding Affinity: Superior Ki vs. l-Tetrahydropalmatine (l-THP)

(-)-Isocorypalmine (l-ICP) demonstrates significantly higher binding affinity for the dopamine D1 receptor compared to its direct metabolic precursor, l-tetrahydropalmatine (l-THP). This difference in receptor engagement translates into distinct *in vivo* pharmacological profiles [1].

Dopamine Receptor Binding Affinity Neuropharmacology Cocaine Addiction

Functional Selectivity Profile: A Distinct Polypharmacology Compared to l-THP and (-)-Stepholidine

(-)-Isocorypalmine (l-ICP) possesses a unique functional profile among THPBs, acting as a D1 partial agonist and a D2/D3 antagonist. This contrasts sharply with l-THP, which acts only as a D1/D5 antagonist, and differs from (-)-stepholidine (SPD), which is a D1 agonist/D2 antagonist but exhibits higher D2 affinity and different D3 activity [1][2]. The combination of partial agonism at D1 and antagonism at D2 is thought to underlie its efficacy in reducing cocaine reinstatement behaviors without the strong sedative effects of l-THP .

Functional Assay Dopamine Receptors Partial Agonist Antagonist Drug Addiction

In Vivo Behavioral Pharmacology: Shorter Duration of Motor Inhibition vs. l-THP in Mice

A direct *in vivo* comparison demonstrated that (-)-isocorypalmine (l-ICP) produces a significantly shorter period of motor inhibition than l-tetrahydropalmatine (l-THP). This indicates a more favorable and targeted *in vivo* action profile with potentially fewer sedative-like side effects [1].

In Vivo Locomotor Activity Behavioral Pharmacology Cocaine Use Disorder

Antifungal Potency Against Human Pathogens: Broad-Spectrum Activity with Defined MIC Values

While not the primary focus of its pharmacology, (-)-isocorypalmine demonstrates broad-spectrum antifungal activity against several clinically relevant strains. Its Minimum Inhibitory Concentration (MIC) values have been established, providing a quantitative benchmark for antimicrobial research [1].

Antifungal Antimicrobial Candida Cryptococcus Natural Product

Research and Industrial Application Scenarios for (-)-Isocorypalmine Based on Quantitative Differentiation


Investigating D1 Partial Agonism in Preclinical Models of Substance Use Disorder

Researchers studying the neurobiology of addiction, specifically cocaine use disorder, should select (-)-isocorypalmine (l-ICP) over its analog l-tetrahydropalmatine (l-THP). The evidence shows l-ICP is a high-affinity D1 partial agonist and D2 antagonist, whereas l-THP is a pure D1/D2 antagonist [1]. This functional difference translates to a unique *in vivo* profile where l-ICP reduces cocaine reinstatement and behavioral sensitization with a shorter duration of motor inhibition compared to l-THP, making it a more targeted tool for dissecting the roles of D1 partial agonism versus D1 antagonism in addictive behaviors [2].

A Characterized Control for Antifungal Discovery from Natural Products

For medicinal chemistry or natural product labs screening for novel antifungal compounds, (-)-isocorypalmine provides a valuable, well-characterized control. Its broad-spectrum activity against clinical strains of *Candida* and *Cryptococcus* has been quantified with established MIC values (40-320 μg/mL) [3]. This quantitative benchmark allows researchers to calibrate their assays and compare the potency of novel isolates or synthetic derivatives against a known antifungal alkaloid scaffold, supporting the identification of more potent leads.

Probing Structure-Activity Relationships (SAR) at Dopamine D2 vs. D3 Receptors

In neuropharmacology, understanding the nuanced differences between D2 and D3 receptor antagonism is critical for developing therapeutics with fewer side effects. (-)-Isocorypalmine is a key tool for such SAR studies. Its profile as a D2/D3 antagonist with a 6.2-fold higher affinity for D1 over D2 contrasts with other THPBs like (-)-stepholidine (SPD) [1][4]. This differential selectivity provides a chemical scaffold to explore the structural determinants of D2/D3 binding and functional outcomes, offering a distinct starting point for the design of more selective dopaminergic ligands [4].

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